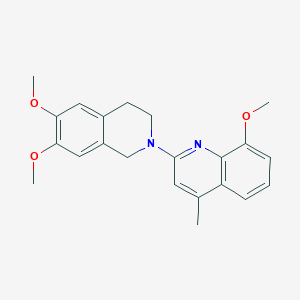![molecular formula C17H18N2O4S B5964758 N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5964758.png)
N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as ENBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENBA is a thioacetamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood, but it has been suggested that N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide may exert its biological effects by inhibiting enzymes involved in cell division and DNA replication. N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been reported to modulate the expression of various genes involved in cancer progression, including p53, Bcl-2, and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has some limitations, including its relatively low stability and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, including the development of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide-based therapeutics for cancer and other diseases, the elucidation of the mechanism of action of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, and the optimization of the synthesis method for N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide. Additionally, further research is needed to investigate the potential side effects of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide and its interactions with other drugs.
Métodos De Síntesis
N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been synthesized using various methods, including the reaction of 2-ethoxybenzoyl chloride with 4-nitrobenzyl mercaptan in the presence of a base, and the reaction of 2-ethoxybenzaldehyde with 4-nitrobenzyl mercaptan in the presence of an acid catalyst. The synthesis of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been achieved using a microwave-assisted method, which has been reported to provide higher yields and shorter reaction times.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to exhibit various biological activities, including anticancer, antimicrobial, and antifungal properties. N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been reported to have antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-16-6-4-3-5-15(16)18-17(20)12-24-11-13-7-9-14(10-8-13)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVOSMXQERWMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5964684.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B5964688.png)

![2-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4-methylphenol](/img/structure/B5964695.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5964698.png)
![2,4-difluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5964707.png)

![5-[4-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5964721.png)
![9-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5964723.png)

![1-[3-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5964735.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5964755.png)

![6-(2,5-dichlorophenyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5964766.png)